molecular formula C11H8F3NO B11876838 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one CAS No. 139439-36-4

1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11876838
CAS No.: 139439-36-4
M. Wt: 227.18 g/mol
InChI Key: BTNVTJCFFUGWGH-UHFFFAOYSA-N
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Description

1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one is a synthetic compound based on the quinolin-4-one core, a privileged structure in medicinal chemistry known for its diverse biological activities . The strategic incorporation of a trifluoromethyl group at the 2-position is a common practice in modern drug design, as it can enhance metabolic stability, influence the molecule's electronic properties, and improve binding affinity to biological targets . Although specific studies on this exact analogue may be limited, closely related 2-(trifluoromethyl)quinoline derivatives have been identified as potent antitumor agents, demonstrating significant cytotoxicity against various cancer cell lines, including HeLa, PC3, and K562, by functioning as microtubule polymerization inhibitors . Furthermore, the quinolin-4-one scaffold is recognized as a key structural motif in the development of antimicrobial agents, with some natural derivatives exhibiting activity against strains of bacteria and fungi . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents in areas such as oncology and infectious diseases. This product is intended for research purposes only and is not for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139439-36-4

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C11H8F3NO/c1-15-8-5-3-2-4-7(8)9(16)6-10(15)11(12,13)14/h2-6H,1H3

InChI Key

BTNVTJCFFUGWGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-(trifluoromethyl)benzoic acid with acetic anhydride, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic attacks. For example:

  • Iodination at position 3 occurs via treatment with iodine and n-butylamine in dimethylformamide (DMF), yielding 3-iodo-1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one (97% yield) .

  • Alkylation at the oxygen of the 4(1H)-quinolone is achieved using ethyl iodide and potassium carbonate in DMF, forming the O-ethyl ether derivative (56% yield) .

Mechanism : The iodine reaction proceeds through an electrophilic aromatic substitution (EAS) facilitated by the electron-withdrawing trifluoromethyl group directing nucleophiles to position 3 .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl introductions:

Reaction ComponentConditionsProduct YieldReference
3-Iodo derivativePd(PPh₃)₄, K₂CO₃, DMF, 85°C, 18 h60–75%

Example : Coupling with 4-phenoxyphenylboronic acid produces 3-(4-phenoxyphenyl)-1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one .

Reduction Reactions

The ketone at position 4 undergoes selective reduction:

  • NaBH₄ reduces the 4(1H)-quinolone to 1-methyl-2-(trifluoromethyl)-1,4-dihydroquinolin-4-ol (80% yield).

  • LiAlH₄ further reduces the dihydroquinoline to a tetrahydro derivative (65% yield).

Mechanism : Hydride attack at the carbonyl group proceeds via a six-membered transition state.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to positions 6 and 8:

ElectrophileConditionsProductYieldReference
HNO₃/H₂SO₄0°C, 2 h6-Nitro derivative45%
Cl₂/FeCl₃CH₂Cl₂, RT, 4 h8-Chloro derivative52%

Regioselectivity : The trifluoromethyl group’s -I effect dominates over the methyl group’s +I effect, directing substitution to para positions .

Thionation Reactions

Lawesson’s reagent converts the 4(1H)-quinolone to a thioketone:

  • Thionation : 1-methyl-2-(trifluoromethyl)quinoline-4(1H)-thione forms in 75% yield under reflux in toluene .

Application : Thioketones serve as intermediates for synthesizing heterocyclic pharmaceuticals .

Acid/Base-Mediated Rearrangements

  • Demethylation : Treatment with BBr₃ in dichloromethane removes the methyl group at position 1, yielding 2-(trifluoromethyl)quinolin-4(1H)-one (60% yield) .

  • Ring Expansion : Strong acids (e.g., H₂SO₄) induce skeletal rearrangements to fused tricyclic systems .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield
IodinationI₂, n-BuNH₂, DMF, RT3-Iodo derivative97%
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF3-Aryl derivative60–75%
Ketone ReductionNaBH₄, MeOH1,4-Dihydroquinolin-4-ol80%
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative45%

Mechanistic Insights

  • Trifluoromethyl Group Effects : The -CF₃ group increases electrophilicity at position 3, stabilizes transition states via inductive effects, and enhances metabolic stability in bioactive derivatives .

  • Steric Effects : The methyl group at position 1 hinders reactions at position 2, favoring substitutions at positions 3, 6, and 8 .

Scientific Research Applications

Biological Applications

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research has demonstrated that 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase, disrupting their replication processes.

Antiviral Potential

Recent studies have explored the potential of this compound as an antiviral agent. It has been synthesized as part of a series aimed at targeting viral infections, including SARS-CoV-2. The structural modifications introduced by the trifluoromethyl group are thought to enhance the compound's interaction with viral proteins or enzymes, thus inhibiting viral replication .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation . This makes it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityExhibited MIC values comparable to standard antibiotics against S. aureus .
Study BAntiviral ActivityDemonstrated efficacy against SARS-CoV-2 in vitro .
Study CAnticancer ResearchInduced apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects .

Comparison with Similar Compounds

Key Properties :

  • The -CF₃ group at position 2 increases electron-withdrawing effects, influencing reactivity and binding interactions.
  • In studies of bovine serum albumin (BSA) binding, quinolin-4(1H)-ones with unsaturated side chains exhibit stronger interactions, suggesting that substituent geometry and polarity significantly affect biological activity .

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of quinolin-4(1H)-ones are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Compound Name Substituents (Position) Key Features Biological Activity Reference
1-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one 1-Me, 2-CF₃ Enhanced lipophilicity; electron-withdrawing -CF₃ improves metabolic stability BSA binding (structural study)
3-Acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one 3-Ac, 2-iPrNH, 8-CF₃, 6-Cl Broad-spectrum antiviral activity MERS-CoV inhibitor (EC₅₀: 0.8 µM)
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one 2-Me, 3-heptyl, 5,7-diF High logP (lipophilic); elongated alkyl chain Antimalarial (Plasmodium spp.)
3-Bromo-2-(2-(trifluoromethyl)phenyl)quinolin-4(1H)-one (3j) 3-Br, 2-(2-CF₃Ph) Halogenation at position 3; bulky aryl group Synthetic intermediate
Graveoline analog (4b) 1-Me, 2-(pyrrolidinylethylamino)phenyl Polar side chain improves CNS penetration Acetylcholinesterase inhibitor

Key Observations :

  • Antiviral Activity : The hit compound from demonstrates that trifluoromethylation at position 8, combined with a 3-acyl group, is critical for MERS-CoV inhibition .
  • Antimalarial Activity : Elongated alkyl chains (e.g., 3-heptyl) and halogenation (5,7-diF) enhance antimalarial efficacy, likely due to increased membrane permeability .
  • Enzyme Inhibition: Polar substituents, such as pyrrolidinylethylamino groups, improve selectivity for acetylcholinesterase (AChE) .

Physicochemical Properties

  • Lipophilicity (logP): The trifluoromethyl group increases logP compared to non-fluorinated analogs. For example, antimalarial quinolones with 3-heptyl chains exhibit higher logP values, correlating with improved blood-brain barrier penetration .
  • Synthetic Accessibility : Palladium-catalyzed methods allow efficient synthesis of trifluoromethylated derivatives, whereas hypervalent iodine(III) reagents enable regioselective halogenation at position 3 .

Biological Activity

1-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone with a trifluoromethyl group and a methyl substituent. Its molecular formula is C11H8F3NC_{11}H_{8}F_{3}N, and it exhibits unique physicochemical properties that contribute to its biological efficacy.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antiviral Activity : Research has indicated that derivatives of quinoline compounds exhibit significant antiviral properties. For instance, studies have shown that certain synthesized quinolones demonstrate inhibitory effects against viruses such as H1N1 and HSV-1, with IC50 values in the low micromolar range .
  • Antiparasitic Activity : Quinoline derivatives have also been identified as potential agents against parasitic infections like leishmaniasis and malaria. A high-throughput screening identified several quinolin-4(1H)-imines as effective against Leishmania species, with mechanisms linked to mitochondrial dysfunction in parasites .
  • Antibacterial Activity : The antibacterial potential of trifluoromethylated quinolones has been evaluated against Gram-positive bacteria. Compounds similar to this compound have shown promising minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Properties

A study synthesized a series of compounds based on the quinoline structure, including this compound. These compounds were tested for their antiviral activity against various viruses:

CompoundVirusIC50 (µM)Selectivity Index
9H1N10.00273,663,901
5HSV-10.002229,296,272
4Coxsackievirus B30.009241,071.88

These results indicate that the compound exhibits potent antiviral activity with favorable selectivity indices, suggesting a low toxicity profile .

Antiparasitic Activity

In another investigation focusing on leishmaniasis:

CompoundSpeciesIC50 (µM)Mechanism of Action
1nL. amazonensis0.5Inhibition of mitochondrial respiration
1hL. infantum0.8Disruption of mitochondrial membrane potential

The study highlighted that the quinoline derivatives affect the respiratory complexes in Leishmania, leading to decreased oxygen consumption and potential cell death in the parasites .

Antibacterial Evaluation

A recent study evaluated various trifluoromethylated quinolone-hydantoin hybrids against bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
19cStaphylococcus aureus50
19cPseudomonas aeruginosa50

The results suggest that these compounds could serve as effective antibacterial agents due to their ability to inhibit bacterial growth at low concentrations .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of substituted anilines with trifluoromethyl-containing ketones or esters. For example, reacting m-phenylenediamine derivatives with ethyl trifluoroacetoacetate under controlled temperatures (e.g., 353 K for 48 hours) yields the quinolinone core . Lower temperatures may lead to unexpected intermediates (e.g., dihydroquinolinones), emphasizing the need for precise thermal control . Column chromatography (e.g., silica gel with EA/PE eluents) is critical for purification, achieving ~19% yield in optimized cases . Key parameters include solvent choice, catalyst presence, and post-reaction workup to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and trifluoromethyl group integrity. For example, 19F^{19}F-NMR signals at δ -66.48 ppm confirm CF3_3 group presence .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ = 228 for C11_{11}H8_8F3_3NO) .
  • X-ray crystallography : Resolve non-classical ring conformations (Cremer-Pople parameters: Q = 0.3577 Å, Θ = 117.9°) and intermolecular interactions (e.g., C–H⋯F) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., ethyl trifluoroacetoacetate) .
  • Emergency preparedness : Maintain accessible eyewash stations, fire extinguishers, and protocols for spills (e.g., neutralization with inert adsorbents) .

Advanced Research Questions

Q. How does bromination at the C(2)-methyl group alter the bioactivity of this compound derivatives?

Methodological Answer: Bromination at C(2)-methyl (e.g., using NBS or Br2_2 in DCM) generates 2-(bromomethyl) derivatives, which can be further functionalized. For example, alkylation with n-hexylamine introduces side chains that enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MIC = 16–32 μg/mL) . Reactivity depends on substituents at C(3); electron-withdrawing groups (e.g., benzyl) favor bromination at C(2), while electron-donating groups shift reactivity to C(3)/C(6) .

Q. What strategies resolve contradictions in biological activity data for quinolin-4(1H)-one derivatives?

Methodological Answer:

  • Dose-response profiling : Test compounds across a concentration gradient (e.g., 0.1–100 μM) to identify MIC50_{50}/MIC90_{90} values, as seen in Helicobacter pylori studies (MIC50_{50} = 22 μM) .
  • Structural analogs : Compare activity of derivatives (e.g., 2-undecyl vs. 2-(6Z)-undecenyl) to isolate substituent effects .
  • Target validation : Use molecular docking or CRISPR-Cas9 knockout models to confirm mechanism (e.g., binding to Plasmodium falciparum cytochrome bc1_1 for antimalarial activity) .

Q. How can computational methods optimize the drug-likeness of this compound derivatives?

Methodological Answer:

  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability. For example, diarylether modifications at C(3) improve metabolic stability in antimalarial candidates .
  • Molecular dynamics (MD) : Simulate binding to target proteins (e.g., protein tyrosine phosphatase 1B) to prioritize derivatives with stable interactions .
  • ADMET prediction : Use tools like SwissADME to forecast permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition) .

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular formulaC11_{11}H8_8F3_3NO
Molecular weight227.18 g/mol
Solubility (25°C)4.7 × 104^{-4} g/L (Water)
Density0.989 ± 0.06 g/cm3^3

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTarget PathogenMIC/IC50_{50}Reference
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-oneHelicobacter pylori Strain 5122 μM
3-Benzyl-2-(bromomethyl)-4(1H)-oneMRSA (ATCC 33591)32 μg/mL
6-Chloro-7-methoxy-2-methyl-3-diaryletherPlasmodium falciparum0.8 nM

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